Ethyl 2-methyl-1-piperazinecarboxylate

Nitric oxide prodrugs Anticancer agents Diazeniumdiolate synthesis

Ethyl 2-methyl-1-piperazinecarboxylate (CAS 120737-73-7) is a C2-methyl-substituted piperazine bearing an N1-ethyl carbamate protecting group. This heterocyclic intermediate is structurally distinguished from unsubstituted piperazine carboxylates by the presence of a methyl group at the 2-position, which introduces a chiral center and alters both the steric and electronic profile of the piperazine ring.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 120737-73-7
Cat. No. B040795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-1-piperazinecarboxylate
CAS120737-73-7
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCNCC1C
InChIInChI=1S/C8H16N2O2/c1-3-12-8(11)10-5-4-9-6-7(10)2/h7,9H,3-6H2,1-2H3
InChIKeyCWPSTZCYESJGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-1-piperazinecarboxylate (CAS 120737-73-7): A Differentiated Piperazine Building Block for NO-Prodrug and CNS Research


Ethyl 2-methyl-1-piperazinecarboxylate (CAS 120737-73-7) is a C2-methyl-substituted piperazine bearing an N1-ethyl carbamate protecting group. This heterocyclic intermediate is structurally distinguished from unsubstituted piperazine carboxylates by the presence of a methyl group at the 2-position, which introduces a chiral center and alters both the steric and electronic profile of the piperazine ring [1]. The compound is most prominently utilized as a key synthetic precursor in the preparation of O²-(2,4-dinitrophenyl) diazeniumdiolate nitric oxide (NO) prodrugs, specifically the JS-K class of anticancer agents, where its 2-methyl substitution pattern directly determines the regioisomeric identity and biological activity of the resulting diazeniumdiolate analogues [2].

Why Ethyl 2-methyl-1-piperazinecarboxylate Cannot Be Replaced by Unsubstituted or 3-Methyl Piperazine Carboxylates in NO-Prodrug Synthesis


The procurement of a generic piperazine carboxylate in place of ethyl 2-methyl-1-piperazinecarboxylate introduces regiochemical ambiguity that is fatal to the generation of structurally defined, biologically active JS-K analogues. In the diazeniumdiolation and subsequent arylation steps that convert the piperazine carboxylate building block into the final O²-(2,4-dinitrophenyl) diazeniumdiolate prodrug, the position of the methyl substituent on the piperazine ring dictates whether the resulting NO-releasing compound is a 2-methyl, 3-methyl, or 2,5-dimethyl regioisomer, each of which exhibits widely divergent anti-proliferative IC₅₀ values against human leukemia and renal carcinoma cell lines [1]. As demonstrated in head-to-head comparisons within a single synthetic study, the 2-methyl regioisomer derived from the target compound yields an IC₅₀ of 1.8 µM against HL-60 cells, whereas the 3-methyl analogue is approximately 2.6-fold less potent (IC₅₀ = 4.7 µM), confirming that substitution pattern—not merely the presence of a methyl group—is the critical determinant of biological outcome [1].

Ethyl 2-methyl-1-piperazinecarboxylate: Quantitative Differentiation Evidence Against Closest Structural Analogues


Regioisomer-Dependent Anti-Proliferative Activity: 2-Methyl vs. 3-Methyl vs. 2,5-Dimethyl JS-K Analogues in HL-60 Leukemia Cells

The O²-(2,4-dinitrophenyl) diazeniumdiolate derivative synthesized from the target compound (the 2-methyl regioisomer, designated compound 3b) exhibited an IC₅₀ of 1.8 µM against the human HL-60 leukemia cell line. In head-to-head comparison, the analogue synthesized from the 3-methylpiperazine carboxylate building block (compound 3c, 3-methyl regioisomer) was significantly less active, with an IC₅₀ of 4.7 µM. The 2,5-dimethyl analogue (compound 3d) showed intermediate activity at IC₅₀ = 3.8 µM. The parent JS-K compound (unsubstituted piperazine carboxylate-derived) served as the benchmark with IC₅₀ = 0.2–0.5 µM [1].

Nitric oxide prodrugs Anticancer agents Diazeniumdiolate synthesis

Differential Anti-Proliferative Activity Against U937 Leukemia and Renal Carcinoma: 2-Methyl vs. 3-Methyl Regioisomer Comparison

In the U937 human leukemia cell line, the 2-methyl regioisomer (compound 3b) exhibited an IC₅₀ of 0.8 µM, while the 3-methyl regioisomer (compound 3c) showed an IC₅₀ of 4.9 µM, representing a 6.1-fold potency advantage for the 2-methyl substitution. The 2,5-dimethyl analogue (3d) gave an IC₅₀ of 2.5 µM. In the TK-10 renal carcinoma line, the homopiperazine analogue of JS-K (compound 4a) showed comparable activity to JS-K (IC₅₀ ~0.5–0.6 µM), while the 2-methyl analogue (3b) was not directly compared in this specific renal assay; however, the broader dataset confirms that regioisomeric identity is a primary determinant of cell-line-specific potency [1].

Leukemia Renal cancer Structure-activity relationship

Physicochemical Property Differentiation: Ethyl 2-Methyl-1-Piperazinecarboxylate vs. Boc-Protected Analog (CAS 169447-70-5)

Ethyl 2-methyl-1-piperazinecarboxylate (MW 172.22 g/mol, C8H16N2O2) differs fundamentally from the widely used tert-butyl carbamate (Boc) protected analogue, (S)-1-N-Boc-2-methylpiperazine (CAS 169447-70-5, MW 200.28 g/mol), in both molecular weight (14% lower) and predicted lipophilicity. The ethyl carbamate shows a predicted LogP of approximately 0.3 [1], whereas the Boc analogue is substantially more lipophilic (predicted LogP ~1.5–1.8 based on the additional tert-butyl group). The ethyl carbamate also introduces one hydrogen bond donor (vs. zero for the Boc analogue) and three hydrogen bond acceptors, altering solubility and crystallization behavior during downstream synthetic steps [1].

Protecting group strategy LogP Synthetic intermediate selection

Synthetic Yield and Regioselectivity: Ethyl 2-Methyl-1-Piperazinecarboxylate as a Single-N-Protected Intermediate vs. 2-Methylpiperazine Direct Use

Direct use of unprotected 2-methylpiperazine in diazeniumdiolate synthesis leads to mixtures of N1- and N4-substituted products, requiring chromatographic separation and reducing overall yield. Pre-installation of the ethoxycarbonyl protecting group at N1, as in the target compound, enforces complete regioselectivity in subsequent N4-diazeniumdiolation. The synthesis of the target compound from 2-methylpiperazine proceeds via the di-protected intermediate 2-methyl-1,4-bis(ethoxycarbonyl)piperazine (obtained in 66% yield), followed by selective mono-deprotection with KOH/EtOH/H₂O to afford the N1-protected product in 57% yield over two steps [1]. This contrasts with direct N-Boc protection strategies for 2-methylpiperazine, which often require anhydrous conditions and extended reaction times to achieve comparable regioselectivity.

Regioselective protection Synthetic efficiency Piperazine functionalization

Optimal Procurement and Research Application Scenarios for Ethyl 2-Methyl-1-Piperazinecarboxylate


Synthesis of Regioisomerically Pure O²-(2,4-Dinitrophenyl) Diazeniumdiolate NO Prodrugs for Anticancer Screening

Ethyl 2-methyl-1-piperazinecarboxylate is the building block of choice when a research program requires the specific 2-methyl regioisomer of the JS-K class of NO-releasing prodrugs. As demonstrated by Miranda et al. (2008), the 2-methyl analogue (compound 3b) achieves IC₅₀ values of 1.8 µM (HL-60) and 0.8 µM (U937), outperforming the 3-methyl analogue by 2.6-fold and 6.1-fold respectively [1]. Procurement of this specific N1-ethoxycarbonyl-protected 2-methylpiperazine enables direct entry into the diazeniumdiolation-arylation sequence without additional protection/deprotection steps, reducing synthetic divergence and ensuring regioisomeric fidelity [1].

Chiral Pool Synthesis of Enantiomerically Enriched Piperazine-Containing CNS Drug Candidates

The 2-methyl substituent introduces a stereocenter on the piperazine ring. When procured as the enantiomerically pure (R)- or (S)-2-methyl-1-piperazinecarboxylate ethyl ester, this building block serves as a chiral template for the asymmetric synthesis of CNS-targeted pharmaceutical candidates, including leptin receptor modulators [1]. The ethyl carbamate protecting group is orthogonal to Boc and Cbz groups, allowing sequential deprotection strategies in multi-step syntheses where differential N-protection is required. The predicted LogP of 0.3 and the presence of one hydrogen bond donor facilitate aqueous solubility of intermediates, an advantage over Boc-protected analogues in polar reaction media [2].

Structure-Activity Relationship (SAR) Libraries Probing Piperazine Substitution Effects on FAAH and MAGL Inhibition

Piperazine carboxylates bearing alkyl substituents at the 2-position are core scaffolds in fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibitor programs [1]. Ethyl 2-methyl-1-piperazinecarboxylate provides the foundational 2-methyl substitution pattern that can be elaborated via N4-functionalization to generate focused SAR libraries. The quantitative potency data from the JS-K analogue series (IC₅₀ range 0.2–4.9 µM across regioisomers) establishes a baseline for the magnitude of activity modulation achievable by altering the piperazine ring substitution pattern, supporting its use as a key intermediate in endocannabinoid-system-targeted drug discovery [2].

Process Chemistry Development for Scalable NO-Prodrug Manufacture

The two-step synthesis of the target compound—bis-ethoxycarbonylation followed by selective alkaline mono-deprotection—proceeds in 57% overall yield with complete N1 regioselectivity [1]. This established protocol uses industrially accessible reagents (ethyl chloroformate, KOH, ethanol/water) and avoids chromatographic purification, making it amenable to scale-up. For process R&D teams evaluating building blocks for kilogram-scale campaigns, the documented synthetic route, combined with the compound's low molecular weight (172.22 g/mol) and favorable predicted LogP (0.3), supports efficient downstream processing and reduced solvent consumption relative to more lipophilic Boc-protected alternatives [1].

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